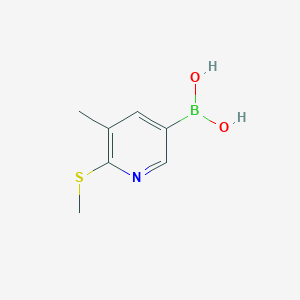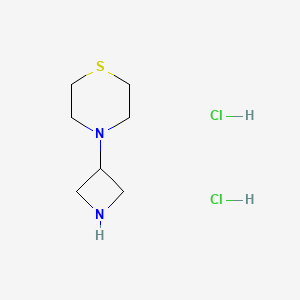![molecular formula C43H52Cl2N3PRuS B3089229 Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride CAS No. 1190427-51-0](/img/structure/B3089229.png)
Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride
Overview
Description
Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride is a chemical compound with the molecular formula C43H52Cl2N3PRuS . It is a violet to brown powder and is sold for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C43H52Cl2N3PRuS . The exact mass is 846.21200 .Physical And Chemical Properties Analysis
This compound is a violet to brown powder . Its molecular weight is 846.91600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Reactivity in Metathesis Reactions
Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride has been identified as active for various metathesis reactions. Its application includes the ring-closing metathesis of linalool and citronellene, self-metathesis of eugenol, and ethenolysis of methyl oleate. The use of microwave heating and continuous-flow processing has been explored to enhance reaction efficiencies, demonstrating its utility in scalable organic transformations (Alexander et al., 2016).
Variation in Sterical Properties of Ligands
Studies have explored how the sterical properties of the N-heterocyclic carbene coligand affect the reactivity and efficiency of ruthenium complexes in metathesis reactions. Such variations influence the thermal triggering of olefin metathesis precatalysts/initiators, highlighting the complex's adaptability for specialized polymerization processes (Pump et al., 2015).
Enhancements in Catalyst Activity
New ruthenium(II) complexes featuring unsymmetrical N-heterocyclic carbenes have been synthesized to increase activity in ring-closing metathesis (RCM). These complexes, by altering the NHC ligand structure, have shown enhanced reactivity compared to their predecessors, indicating a potential for more efficient synthesis methods in organic chemistry (Ablialimov et al., 2012).
Metathesis of Renewable Resources
The metathesis reaction of methyl soyate using ruthenium catalysts presents a method for modifying the structure of biodiesel feedstocks. This application demonstrates the catalyst's effectiveness in transforming unsaturated methyl esters at mild conditions, suggesting a pathway for the development of bio-based chemicals and fuels with improved properties (Holser et al., 2006).
Polymer Ionomers Synthesis
The catalyst has been employed in the ring-opening metathesis polymerization (ROMP) to synthesize polymer ionomers. This application extends to the creation of high molecular weight copolymers, which are further hydrogenated and modified to produce ionomers with specific functionalities, underscoring its versatility in polymer chemistry (Santiago et al., 2014).
Safety and Hazards
This compound is irritating to the skin, eyes, and respiratory tract . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing .
properties
IUPAC Name |
dichloro-(thiophen-2-ylmethylidene)-(2,4,5-triphenyl-1,2,4-triazol-3-ylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3.C18H33P.C5H4S.2ClH.Ru/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-3-2-4-6-5;;;/h1-15H;16-18H,1-15H2;1-4H;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWZLDSTBDDABJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=NN(C(=[Ru](=CC3=CC=CS3)(Cl)Cl)N2C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52Cl2N3PRuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190427-51-0 | |
| Record name | 1190427-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)
![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)
![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3089194.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3089195.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089200.png)

![5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3089210.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3089211.png)
![(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3089219.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B3089222.png)